2,6-Dimethoxy-4-vinylphenol
Overview
Description
Synthesis Analysis
The synthesis of related compounds provides insights into potential methods for producing 2,6-Dimethoxy-4-vinylphenol and its derivatives. For instance, the synthesis of poly(4-vinylphenol) and its modifications suggests routes that could be adapted for 2,6-Dimethoxy-4-vinylphenol, focusing on vinyl phenol modifications and polymerization techniques (Liao et al., 2011). Furthermore, the reaction of phenols with ethyne in the presence of SnCl4-Bu3N reagent, leading to 2,6-divinylphenols, reveals a method for introducing vinyl groups at specific positions on the phenol ring (Yamaguchi et al., 1998).
Molecular Structure Analysis
The molecular structure of 2,6-Dimethoxy-4-vinylphenol and similar compounds has been elucidated through various spectroscopic techniques. Studies on the structural isomers of sodium and palladium complexes bearing related ligands reveal the impact of molecular structure on the compound's properties and reactivity (Jana & Mani, 2018). Such analyses are crucial for understanding the behavior of 2,6-Dimethoxy-4-vinylphenol in chemical reactions and its interaction with other substances.
Chemical Reactions and Properties
The chemical reactivity of 2,6-Dimethoxy-4-vinylphenol can be inferred from studies on similar vinyl phenol derivatives. For example, the metal-free coupling of 2-vinylphenols with carboxylic acids to synthesize 3-acyloxy-2,3-dihydrobenzofurans demonstrates the potential for creating complex molecules from vinyl phenols (Chen et al., 2015). This indicates the versatility of 2,6-Dimethoxy-4-vinylphenol in synthetic chemistry.
Physical Properties Analysis
The physical properties of 2,6-Dimethoxy-4-vinylphenol can be closely related to those of its structural analogs. Studies on poly(4-vinylphenol) derivatives highlight how modifications to the vinyl phenol structure affect properties such as surface energy and hydrogen bonding capacity, suggesting that similar modifications to 2,6-Dimethoxy-4-vinylphenol could tailor its properties for specific applications (Liao et al., 2011).
Chemical Properties Analysis
The antioxidant properties of 4-vinyl derivatives of hydroxycinnamic acids, including their ability to scavenge radicals, provide a model for understanding the chemical behavior of 2,6-Dimethoxy-4-vinylphenol. Such derivatives have been shown to possess significant antioxidant activity, suggesting potential applications of 2,6-Dimethoxy-4-vinylphenol in areas requiring oxidative stability (Terpinc et al., 2011).
Scientific Research Applications
Copolymers Research : It is utilized in studying novel copolymers of vinyl acetate and oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates (Barilla et al., 2021).
Formation of Flavanoid Compounds : The compound is important for analyzing the formation of flavanoid compounds, which are significant in plant biology and human nutrition (Chen, Oshima, & Kumanotani, 1983).
Natural Organic Matter Analysis : It serves as a tool for studying the chemical composition of natural organic matter (NOM) in different decomposition stages, which is crucial in environmental science (Chen et al., 2018).
Intramolecular Bond Formation Study : The compound is used in research on intramolecular carbon-carbon bond formation from oxidized phenol intermediates, an area important in organic chemistry (Swenton et al., 1996).
Synthesis of Novel Compounds : It is involved in a novel carbon-nitrogen bond cleavage reaction for synthesizing 5H-indeno[1,2d] pyrimidines and pyrimido[6,1-a]isoindoles, which are important in medicinal chemistry (Lal & Gidwani, 1993).
Polymer Research : The compound is used in the preparation of specific polymers like poly(2-alkyl-4-vinyl-6-(dialkylaminomethyl)phenols) and poly(2,6-bis(dialkylaminomethyl)-4-vinylphenols) (Ferruti & Bettelli, 1972).
Electrochemical Applications : Its grafting to multiwalled carbon nanotubes enhances electrocatalysis and is useful in creating stable redox couples (Corrêa et al., 2011).
Antioxidant Capacity Enhancement : In enzymatic modifications, it can generate compounds with higher antioxidant capacity than the starting substrate, which is significant in food science and nutraceuticals (Adelakun et al., 2012).
Organic Synthesis : The compound is used in the synthesis of 3-acyloxy-2,3-dihydrobenzofurans, which have a wide range of applications in organic synthesis (Chen et al., 2015).
Modified Ortho-Vinylation Reactions : It is synthesized under modified conditions for ortho-vinylation reactions of phenols, a key area in organic chemistry (Yamaguchi et al., 1998).
Future Directions
The future directions of 2,6-Dimethoxy-4-vinylphenol research could focus on its potential use as a COX-2 inhibitor . It may inhibit tumor cell growth while inducing cell apoptosis . There is also potential for developing highly active fat-soluble antioxidants from natural sources, especially from the under-utilized by-products such as meals . More research could be done on the further microbial/enzymatic bioconversion of these vinylphenols into valuable compounds .
properties
IUPAC Name |
4-ethenyl-2,6-dimethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJGZUSJKGVMTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865427 | |
Record name | 4-Ethenyl-2,6-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-4-vinylphenol | |
CAS RN |
28343-22-8, 31872-14-7 | |
Record name | 4-Vinylsyringol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28343-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinylsyringol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028343228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethenyl-2,6-dimethoxyphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031872147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethenyl-2,6-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethenyl-2,6-dimethoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINYLSYRINGOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB5OK5EX8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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